Etopophos

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

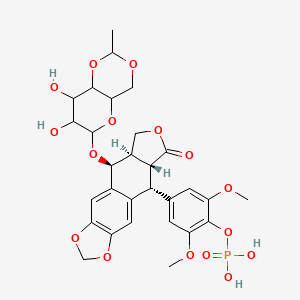

分子式 |

C29H33O16P |

|---|---|

分子量 |

668.5 g/mol |

IUPAC名 |

[4-[(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate |

InChI |

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11?,15-,20?,21+,22-,23?,24?,25+,27?,29?/m0/s1 |

InChIキー |

LIQODXNTTZAGID-GDAYZDJCSA-N |

異性体SMILES |

CC1OCC2C(O1)C(C(C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |

正規SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |

ピクトグラム |

Flammable; Irritant; Health Hazard |

製品の起源 |

United States |

Foundational & Exploratory

Etopophos mechanism of action in vitro

An In-depth Technical Guide to the In Vitro Mechanism of Action of Etopophos

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a water-soluble prodrug of etoposide (B1684455), a potent anti-neoplastic agent widely employed in cancer chemotherapy.[1][2] Its primary mechanism of action hinges on its enzymatic conversion to etoposide, which subsequently targets DNA topoisomerase II, a critical enzyme in maintaining DNA topology.[3][4] By stabilizing a ternary complex between the enzyme and DNA, etoposide induces persistent double-strand breaks (DSBs), triggering a cascade of cellular events including cell cycle arrest and apoptosis.[4][5] This guide provides a detailed examination of the in vitro mechanism of this compound, from its activation to its ultimate cytotoxic effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Conversion of this compound to Etoposide

This compound, or etoposide phosphate (B84403), is designed for enhanced solubility and is inactive in its initial form.[2][6] In vitro, as in vivo, it undergoes rapid and complete conversion to its active moiety, etoposide, through dephosphorylation by endogenous phosphatases present in plasma and cellular environments.[6][7][8] This conversion is a critical prerequisite for its cytotoxic activity, as etoposide phosphate itself has significantly less in vitro cytotoxicity.[6] Studies have shown that following intravenous administration, etoposide phosphate is completely converted to etoposide in plasma.[1]

Caption: Conversion of the prodrug this compound to its active form, Etoposide.

Core Mechanism: Topoisomerase II Inhibition

The primary molecular target of etoposide is DNA topoisomerase II (Topo II). This essential enzyme modifies DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA, a process vital for relieving torsional strain during DNA replication and transcription.[4]

Etoposide exerts its effect not by inhibiting the enzyme's catalytic activity directly at low concentrations, but by acting as an "interfacial poison".[9][10] It binds to the Topo II-DNA complex, stabilizing it in a state where the DNA is cleaved but not yet religated.[4] This action prevents the resealing of the DNA strands, leading to an accumulation of stable, protein-linked DNA double-strand breaks.[3][4] This effect is most pronounced during the late S and G2 phases of the cell cycle, when Topo II activity is highest.[11][12]

Downstream Cellular Consequences

The accumulation of DNA double-strand breaks triggers a robust DNA Damage Response (DDR), which dictates the cell's fate.

DNA Damage Response and Repair

The presence of DSBs activates a network of sensors and mediators.[13] Key events include:

-

ATM Kinase Activation : The ATM (Ataxia-Telangiectasia Mutated) kinase is a primary sensor of DSBs and is activated in response to etoposide-induced damage.[13][14]

-

H2AX Phosphorylation : Activated ATM phosphorylates the histone variant H2AX at serine 139, creating γH2AX.[13] The formation of γH2AX foci serves as a key indicator of DSBs.[14]

-

DNA Repair Pathways : The cell attempts to repair the damage, primarily through the Non-Homologous End Joining (NHEJ) pathway.[13] Cells deficient in NHEJ components, such as Ku70 or DNA ligase IV, show extreme sensitivity to etoposide.[13]

Cell Cycle Arrest

Etoposide-induced DNA damage leads to cell cycle arrest, predominantly at the G2/M transition.[4][7][12] This checkpoint provides time for the cell to attempt DNA repair before proceeding into mitosis. At low concentrations (0.3 to 10 µg/mL), etoposide inhibits cells from entering prophase, while at high concentrations (≥10 µg/mL), it causes lysis of cells that are entering mitosis.[6][7]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. Etoposide can induce apoptosis through multiple pathways:

-

p53-Dependent Pathway : DNA damage can stabilize and activate the tumor suppressor p53, which in turn transcriptionally activates pro-apoptotic genes.[3]

-

Fas/FasL Pathway : Etoposide treatment can trigger the Fas ligand (FasL) to bind its receptor (FasR), leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[13]

-

Caspase Activation : Both extrinsic (via caspase-8) and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.[13][15] It has been noted that Hsp70 can act as a protective chaperone by binding and inhibiting caspase-3, thereby reducing etoposide's apoptotic effect.[15][16]

Caption: Downstream signaling pathways activated by Etoposide-induced DNA damage.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of etoposide is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and assay conditions.

| Cell Line | Assay Duration | IC50 Value | Reference |

| Raw 264.7 (Mouse Macrophage) | 48 hours | 5.40 µg/mL | [17] |

| KELLY (Human Neuroblastoma) | Not Specified | 1.0 µg/mL | [18] |

| Topo II Enzyme Activity | Not Applicable | 0.34 mM | [19] |

Experimental Protocols

Topoisomerase II In Vitro DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the Topo II-DNA cleavage complex, resulting in the linearization of plasmid DNA.

Materials:

-

Purified human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 10 mM ATP, 50 mM DTT)

-

Etoposide (as positive control) dissolved in DMSO

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (10 mg/mL)

-

DNA Loading Dye

-

1% Agarose (B213101) Gel with Ethidium Bromide

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing: 2 µL of 10x Topo II Reaction Buffer, 250 ng of plasmid DNA, and sterile water.

-

Compound Addition: Add 1 µL of Etoposide (or test compound) at various concentrations. Include a DMSO-only vehicle control.

-

Enzyme Initiation: Add 1-2 units of Topoisomerase IIα enzyme to each reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Trap Cleavage Complex: Terminate the reaction and trap the covalent complex by adding 2 µL of 10% SDS.

-

Protein Digestion: Add 2 µL of Proteinase K and incubate at 37°C for an additional 30 minutes to digest the bound enzyme.[9][20]

-

Gel Electrophoresis: Add loading dye and load the entire sample onto a 1% agarose gel.

-

Visualization: Run the gel until adequate separation is achieved. Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex.[20]

Caption: Experimental workflow for the in vitro Topoisomerase II DNA cleavage assay.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete culture medium

-

Etoposide (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.[20]

Conclusion

The in vitro mechanism of action of this compound is a well-defined, multi-step process initiated by its conversion to etoposide. The core action of etoposide is the poisoning of DNA topoisomerase II, leading to the formation of cytotoxic DNA double-strand breaks. This primary insult activates the DNA damage response, culminating in cell cycle arrest and, ultimately, apoptotic cell death. A thorough understanding of these pathways and the availability of robust in vitro assays are crucial for the continued development and optimization of Topo II inhibitors in oncology.

References

- 1. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 2. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. Predominant role for DNA damage in etoposide-induced cytotoxicity and cell cycle perturbation in human SV40-transformed fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. bms.com [bms.com]

- 8. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. topogen.com [topogen.com]

- 10. topogen.com [topogen.com]

- 11. youtube.com [youtube.com]

- 12. labeling.pfizer.com [labeling.pfizer.com]

- 13. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

Etopophos to Etoposide Conversion Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etopophos, a water-soluble prodrug of the widely used anticancer agent etoposide (B1684455), offers significant pharmaceutical advantages, primarily due to its enhanced solubility and ease of administration.[1][2][3] The therapeutic efficacy of this compound is entirely dependent on its rapid and complete conversion to the active moiety, etoposide.[1][2][4][5][6][7] This technical guide provides a comprehensive overview of the kinetics of this critical conversion process, compiling quantitative data, detailing experimental methodologies, and illustrating the underlying biochemical pathways. Understanding these kinetics is paramount for optimizing drug delivery, predicting therapeutic outcomes, and designing future formulations.

Introduction

Etoposide is a potent topoisomerase II inhibitor used in the treatment of various malignancies, including small cell lung cancer and testicular cancer.[8][9] However, its poor water solubility presents challenges in formulation and administration, leading to variable bioavailability.[3][10][11] this compound (etoposide phosphate) was developed to overcome these limitations.[1][2][3][10][11] As a phosphate (B84403) ester, this compound is readily soluble in aqueous solutions, allowing for more convenient and reliable intravenous administration.[1][2] The conversion of this compound to etoposide is a dephosphorylation reaction catalyzed primarily by phosphatases present in the body.[12][13] This guide delves into the pharmacokinetics of this conversion, providing a detailed analysis for researchers and professionals in the field of drug development.

In Vivo Conversion Kinetics

Following intravenous administration, this compound is rapidly and completely converted to etoposide in the plasma.[2][4][5][7] This biotransformation is so efficient that etoposide phosphate is often undetectable in plasma shortly after infusion.[7]

Key Pharmacokinetic Parameters:

Studies have consistently demonstrated that the pharmacokinetic profile of etoposide, when administered as this compound, is bioequivalent to the administration of etoposide itself.[1][2][4][5][6][14]

| Parameter | Value | Reference |

| Conversion to Etoposide | Rapid and complete | [1][2][4][5][6][7] |

| Etoposide Phosphate Detectability in Plasma | Undetectable 15-60 minutes post-infusion | [7] |

| Etoposide Half-Life (from this compound) | 5.5 to 9.3 hours | [7] |

| Bioavailability of Etoposide from this compound | ~103% (Cmax), ~107% (AUC) relative to VePesid | [5] |

In Vitro Conversion Kinetics

In vitro studies have been instrumental in elucidating the specific factors that govern the conversion of this compound to etoposide, particularly in the context of oral administration.

Influence of pH and Biological Fluids

The conversion of this compound is significantly influenced by the pH of the surrounding medium and the presence of enzymes in biological fluids.

| Biological Fluid | pH | This compound Concentration | Conversion to Etoposide (after 60 min) | Reference |

| Gastric Juice | - | - | Negligible | [10][11][15] |

| Bile | 7 | 0.1 mg/mL | 22% | [10][11][15] |

| Bile | 7 | 0.5 mg/mL | 10% | [10][11][15] |

| Bile | 8 | 0.1 mg/mL | 78 +/- 18% | [10][11][15] |

| Bile | 8 | 0.5 mg/mL | 36 +/- 26% | [10][11][15] |

These findings highlight the crucial role of alkaline phosphatase in bile in mediating the conversion, suggesting that after oral administration, significant conversion can occur in the intestinal lumen.[10][11][15]

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited in this guide.

In Vitro Conversion in Gastric Juice and Bile

Objective: To investigate the conversion of this compound to etoposide in human gastric juice and bile.

Methodology:

-

This compound was dissolved in water to prepare solutions of 0.1 mg/mL and 0.5 mg/mL.

-

These solutions were then incubated with human gastric juice or human bile in vitro.

-

Samples were collected at various time points over a 150-minute period.

-

The concentration of etoposide in the samples was determined using high-performance liquid chromatography (HPLC).

-

To confirm the role of alkaline phosphatase, the experiment was repeated with bile in which the enzyme was inactivated by overnight heating at 65°C or by the addition of disodium (B8443419) edetate.[10][11][15]

In Vivo Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of etoposide following intravenous administration of this compound.

Methodology:

-

Patients with solid tumors were administered this compound intravenously.

-

Blood samples were collected at predetermined time intervals.

-

Plasma concentrations of both this compound and etoposide were quantified using a validated HPLC assay.[5]

-

Pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), half-life (t1/2), and clearance were calculated using non-compartmental methods.[5][16]

Mechanism of Action and Cellular Pathway

This compound itself is a prodrug and does not possess cytotoxic activity.[8] Its therapeutic effect is realized after its conversion to etoposide. Etoposide targets the enzyme topoisomerase II, which is crucial for DNA replication and repair.[8][9][17] By stabilizing the topoisomerase II-DNA complex, etoposide leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death).[8][9][17] The p53 pathway is a key signaling cascade activated in response to this DNA damage, further promoting apoptosis.[8][9]

Caption: Biochemical conversion of this compound and mechanism of action of etoposide.

Experimental and Analytical Workflow

The analysis of this compound conversion to etoposide typically follows a standardized workflow, from sample preparation to data analysis.

Caption: General workflow for the analysis of this compound to etoposide conversion.

Conclusion

The conversion of this compound to its active form, etoposide, is a rapid and efficient process, both in vivo and under specific in vitro conditions. The kinetics of this conversion are well-characterized, demonstrating the bioequivalence of this compound and etoposide formulations. This technical guide provides a consolidated resource for understanding the critical kinetic parameters, the methodologies used for their determination, and the underlying biochemical pathways. This knowledge is essential for the continued development and clinical application of this important chemotherapeutic agent.

References

- 1. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 4. bms.com [bms.com]

- 5. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I study of etoposide phosphate (this compound) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 9. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 10. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic evaluation of high-dose etoposide phosphate after a 2-hour infusion in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (Etoposide Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 14. Bioequivalence assessment of etoposide phosphate and etoposide using pharmacodynamic and traditional pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phase I and pharmacokinetic study of etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

Etopophos and Topoisomerase II: An In-Depth Technical Guide to Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etopophos, a water-soluble phosphate (B84403) ester of etoposide, is a pivotal chemotherapeutic agent employed in the treatment of various malignancies, including testicular and small cell lung cancer.[1][2][3] Its cytotoxic effects are primarily mediated through the inhibition of human topoisomerase II, an essential nuclear enzyme that modulates DNA topology during replication, transcription, and chromosome segregation.[4][5] this compound itself is a prodrug, rapidly converted in vivo to its active form, etoposide.[4][6] Etoposide functions as a topoisomerase II "poison," stabilizing the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which subsequently trigger cell cycle arrest and apoptosis.[7][8]

This technical guide provides an in-depth overview of the core in vitro assays used to characterize the inhibitory activity of this compound (etoposide) on topoisomerase II. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II enzymes resolve topological problems in DNA by creating transient double-strand breaks, allowing for the passage of another DNA segment through the break before re-ligating the strands.[9] Etoposide interferes with this catalytic cycle by binding to the topoisomerase II-DNA complex, thereby stabilizing the cleavage intermediate.[4][9] This action transforms the essential enzyme into a potent cellular toxin that generates persistent DNA double-strand breaks.[8] The accumulation of these breaks activates downstream DNA damage response (DDR) pathways, leading to cell cycle arrest, typically at the G2/M phase, and ultimately, programmed cell death (apoptosis).[1][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. inspiralis.com [inspiralis.com]

- 7. inspiralis.com [inspiralis.com]

- 8. topogen.com [topogen.com]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. topogen.com [topogen.com]

Etopophos-Induced DNA Damage Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etopophos, a water-soluble prodrug of the topoisomerase II inhibitor etoposide (B1684455), is a widely used chemotherapeutic agent in the treatment of various malignancies.[1][2] Its cytotoxic effects are primarily mediated through the induction of DNA damage, which triggers a complex network of cellular responses culminating in cell cycle arrest and apoptosis.[2][3] This technical guide provides an in-depth overview of the core molecular pathways activated by this compound-induced DNA damage, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.

Core Mechanism of Action

This compound is rapidly converted in vivo to its active form, etoposide. Etoposide targets DNA topoisomerase II, an essential enzyme involved in resolving topological DNA structures during replication, transcription, and chromosome segregation.[4][5] The drug stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1][4] This results in the accumulation of protein-linked single and double-strand DNA breaks (DSBs), which are the primary lesions initiating the downstream signaling cascades.[1][6]

Quantitative Analysis of this compound-Induced Cellular Effects

The cellular response to this compound is dose-dependent, affecting cell viability, cell cycle progression, and the induction of apoptosis. The following tables summarize quantitative data from various studies investigating these effects.

Table 1: Dose-Dependent Induction of Apoptosis by Etoposide

| Cell Line | Etoposide Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Sub-G1) | Citation |

| Mouse Embryonic Fibroblasts (MEFs) | 1.5 | 18 | ~15% | [4] |

| 15 | 18 | ~25% | [4] | |

| 150 | 18 | ~40% | [4] | |

| HL-60 | 0.3 | 96 | Increased from <5% to ~40% | [7] |

| CEM | 0.3 | 96 | Increased from <5% to ~35% | [7] |

Table 2: Dose-Dependent Induction of DNA Strand Breaks (Comet Assay)

| Cell Line | Etoposide Concentration (µg/mL) | Treatment Duration | Mean % DNA in Tail | Citation |

| Chinese Hamster Ovary (CHO) | 1.5 | Not specified | 18.86 | [8] |

| 3.0 | Not specified | 32.92 | [8] | |

| 6.0 | Not specified | 45.34 | [8] |

Table 3: Dose-Dependent Effects of Etoposide on Cell Cycle Distribution in L929 Cells (24-hour treatment)

| Etoposide Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase | Citation |

| 0 (Control) | ~55% | ~25% | ~20% | [8] |

| 0.1 | No significant change | No significant change | No significant change | [8] |

| 0.5 | Decreased | Decreased | Increased | [8] |

| 1.0 | Significantly Decreased | Significantly Decreased | Significantly Increased (~70%) | [8] |

| 5.0 | Significantly Decreased | Significantly Decreased | Maximally Increased (~80%) | [8] |

| 10.0 | Significantly Decreased | Significantly Decreased | Maximally Increased (~80%) | [8] |

Signaling Pathways of this compound-Induced DNA Damage Response

The DNA double-strand breaks induced by etoposide activate a sophisticated signaling network known as the DNA Damage Response (DDR). The primary kinases responsible for initiating this cascade are Ataxia Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and DNA-dependent Protein Kinase (DNA-PK).

ATM/ATR-Chk1/Chk2-p53 Signaling Pathway

Upon sensing DSBs, the MRN complex (Mre11-Rad50-Nbs1) recruits and activates ATM.[9] ATM then phosphorylates a plethora of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[10][11] Chk2 phosphorylation at Threonine 68 (Thr68) and Chk1 phosphorylation at Serine 345 (Ser345) are key activation events.[10][11] Activated Chk1 and Chk2 mediate cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[11][12]

The tumor suppressor p53 is a critical downstream effector of the ATM/ATR pathway.[9] Phosphorylation of p53, for instance at Serine 15, stabilizes the protein and enhances its transcriptional activity.[13] Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Bax).[4][13]

Caption: this compound-induced DNA damage response pathway.

Apoptosis Induction

Etoposide-induced apoptosis can proceed through both intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often initiated by p53-mediated upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[4][14]

Caption: Intrinsic pathway of etoposide-induced apoptosis.

Experimental Protocols

Alkaline Comet Assay for DNA Strand Break Detection

This protocol is adapted from established methods for detecting single and double-strand DNA breaks.[1][6][15]

Materials:

-

Frosted microscope slides

-

Normal melting point agarose (B213101) (1% in PBS)

-

Low melting point agarose (0.5% in PBS)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I or propidium (B1200493) iodide)

-

Coverslips

-

Horizontal gel electrophoresis unit

-

Power supply

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation: Coat frosted microscope slides with a layer of 1% normal melting point agarose and let it solidify.

-

Cell Preparation: Treat cells with desired concentrations of etoposide for the specified duration. Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Embedding Cells in Agarose: Mix the cell suspension with 0.5% low melting point agarose at 37°C at a 1:10 (v/v) ratio. Pipette 75 µL of this mixture onto the pre-coated slides and cover with a coverslip.

-

Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.

-

DNA Unwinding: Place the slides in a horizontal gel electrophoresis unit filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.

-

Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

-

Neutralization and Staining: Gently remove the slides from the electrophoresis unit and wash them three times with neutralization buffer for 5 minutes each. Stain the slides with a DNA staining solution.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[7][16]

Materials:

-

Cell culture slides or coverslips

-

4% Paraformaldehyde in PBS (Fixation solution)

-

Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on slides or coverslips and treat with etoposide.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.

-

Permeabilization: Wash the cells with PBS and incubate with permeabilization solution for 2 minutes on ice.

-

TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

-

Washing and Mounting: Wash the cells with PBS to remove unincorporated nucleotides. Mount the coverslips with a mounting medium, optionally containing a nuclear counterstain like DAPI.

-

Analysis: Analyze the slides under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blotting for Phosphorylated ATM and Chk2

This protocol outlines the detection of key phosphorylated proteins in the DNA damage response pathway.[3][9][17][18]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-Chk2 (Thr68), anti-Chk2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with etoposide, wash with cold PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein levels as a loading control.

Experimental and Logical Workflow

A typical workflow for investigating this compound-induced DNA damage involves a multi-faceted approach to assess the molecular and cellular consequences.

Caption: General experimental workflow for studying this compound-induced DNA damage.

Conclusion

This compound, through its active metabolite etoposide, is a potent inducer of DNA double-strand breaks, which trigger a robust DNA damage response. This response is orchestrated by a complex signaling network, primarily the ATM/ATR-Chk1/Chk2-p53 pathway, leading to cell cycle arrest and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit the mechanisms of this compound-induced cytotoxicity. A thorough understanding of these pathways is crucial for optimizing therapeutic strategies and developing novel anticancer agents that target the DNA damage response.

References

- 1. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.elabscience.com [file.elabscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Influence of Cell Cycle and Oncogene Activity upon Topoisomerase IIα Expression and Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Etopophos-Induced G2/M Phase Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etopophos, a phosphate (B84403) ester prodrug of the topoisomerase II inhibitor etoposide (B1684455), is a widely used chemotherapeutic agent. Its primary mechanism of action involves the induction of DNA double-strand breaks, which subsequently triggers a robust DNA damage response (DDR) culminating in cell cycle arrest, predominantly at the G2/M transition, and in some cases, apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced G2/M arrest, offering detailed signaling pathway diagrams, consolidated quantitative data from various studies, and comprehensive experimental protocols for researchers investigating this critical cellular process.

Core Mechanism of Action

This compound is dephosphorylated in vivo to its active form, etoposide. Etoposide targets topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, etoposide prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks (DSBs).[1][2][3] This accumulation of DNA damage is the primary trigger for the activation of downstream signaling cascades that enforce a G2/M cell cycle checkpoint.[2][3]

Signaling Pathways in this compound-Induced G2/M Arrest

The cellular response to this compound-induced DNA damage is orchestrated by a complex network of signaling pathways. The primary pathways that converge to enforce the G2/M checkpoint are the ATM-p53 and ATR-Chk1 pathways. Additionally, the mTOR and ERK1/2 pathways have been implicated in modulating this response.

ATM-p53 and ATR-Chk1 Pathways

Upon the formation of DSBs by etoposide, the Ataxia Telangiectasia Mutated (ATM) kinase is rapidly recruited to the sites of damage and activated through autophosphorylation.[4] Activated ATM then phosphorylates a multitude of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk2.[4]

Simultaneously, the processing of DSBs can lead to the generation of single-stranded DNA (ssDNA) regions, which activate the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates the checkpoint kinase Chk1.

Both Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases (Cdc25A, B, and C). Inactivated Cdc25 is unable to remove the inhibitory phosphorylation on Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2). The persistence of inhibitory phosphorylation on CDK1 prevents its association with Cyclin B1, thereby blocking the activation of the CDK1/Cyclin B1 complex, which is the master regulator of entry into mitosis. This ultimately leads to cell cycle arrest in the G2 phase.[5]

Furthermore, activated p53 can contribute to G2/M arrest by transcriptionally upregulating p21 (CDKN1A), a potent CDK inhibitor that can directly inhibit the CDK1/Cyclin B1 complex.[1]

Role of mTOR and ERK1/2 Signaling

Recent studies have indicated that the mTOR (mammalian target of rapamycin) and ERK1/2 (extracellular signal-regulated kinase 1/2) pathways also play a role in the response to topoisomerase II inhibitors. Etoposide treatment has been shown to induce mTOR activity, and inhibition of mTOR can prevent etoposide-induced S and G2/M arrest, suggesting a role for mTOR in promoting cell survival and cell cycle arrest following DNA damage.[6] Similarly, the activation of ERK1/2 signaling has been implicated in the activation of the G2/M checkpoint in response to topoisomerase II poisons. Inhibition of ERK1/2 can attenuate the G2/M arrest and enhance apoptosis.

Quantitative Data on this compound-Induced G2/M Arrest

The extent of G2/M arrest induced by this compound is dependent on the cell line, drug concentration, and duration of treatment. The following tables summarize quantitative data from various studies.

Table 1: Dose-Dependent G2/M Arrest in L929 Cells (24h Treatment)

| Etoposide Concentration (µM) | % of Cells in G2/M |

| 0 (Control) | ~15% |

| 0.1 | ~20% |

| 0.5 | ~40% |

| 1.0 | ~70% |

| 5.0 | ~80% |

| 10.0 | ~80% |

Data synthesized from flow cytometry analysis in L929 cells.[3]

Table 2: Dose-Dependent Effects of Etoposide on Cell Cycle Progression in K562 Cells

| Etoposide Concentration | Effect on Cell Cycle |

| 5 µM | Cells progress into G2 phase by 24 hours. |

| 100 µM | Rapid inhibition of DNA synthesis within 6 hours, with most cells remaining in their initial phase. |

Data from a study on chronic myelogenous leukemia K562 cells.[1]

Table 3: Etoposide-Induced Cell Cycle Arrest in Small-Cell Lung Cancer (SCLC) Cells (p53 mutant)

| Etoposide (VP-16) Concentration | Observation |

| Up to 0.25 µM | Cells arrested in G2 by 24 hours. |

| 0.25 - 2 µM | G2 arrest preceded by a dose-dependent early S-phase delay. |

Data from a study on a p53-mutant SCLC cell line.[2]

Experimental Protocols

Flow Cytometry for Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for the desired time points. Include an untreated control.

-

Cell Harvesting:

-

For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, directly collect the cells.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Fixation:

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

-

Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

-

References

- 1. Concentration-dependent variable effects of etoposide on the cell cycle of CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New alternative phosphorylation sites on the cyclin dependent kinase 1/cyclin a complex in p53-deficient human cells treated with etoposide: possible association with etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

Etopophos Stability in Cell Culture Media: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of Etopophos (etoposide phosphate) in commonly used cell culture media. Understanding the stability and conversion kinetics of this water-soluble prodrug is critical for the accurate design and interpretation of in vitro studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways.

Executive Summary

This compound is a water-soluble prodrug of the widely used anticancer agent etoposide (B1684455). Its stability in aqueous solutions is generally high; however, in the context of cell culture, its fate is intrinsically linked to the components of the media. The primary determinant of this compound stability in complete cell culture medium is its enzymatic conversion to the active drug, etoposide. This conversion is primarily mediated by alkaline phosphatases present in fetal bovine serum (FBS), a common supplement in cell culture.

Once converted, the resulting etoposide is subject to degradation, primarily through pH-dependent isomerization. This guide will detail the kinetics of these processes, provide protocols for their analysis, and illustrate the downstream cellular consequences of etoposide action.

This compound to Etoposide Conversion in Cell Culture

This compound itself is relatively stable in simple aqueous solutions. However, in complete cell culture media supplemented with FBS, it undergoes rapid enzymatic conversion to etoposide.[1][2][3]

-

Enzymatic Activity: Fetal bovine serum is known to contain various enzymes, including alkaline phosphatases.[4] These enzymes catalyze the hydrolysis of the phosphate (B84403) group from this compound, releasing the active etoposide.

-

Rapid Conversion: Studies in biological fluids like plasma demonstrate that this conversion is rapid and extensive. Following intravenous administration, this compound is often undetectable in plasma within 15 to 60 minutes, indicating a swift conversion to etoposide.[5] While direct kinetic studies in cell culture media are not extensively published, a similar rapid conversion is expected due to the presence of phosphatases in FBS.

The logical workflow for the fate of this compound in serum-containing cell culture media is depicted below.

Stability of Etoposide in Cell Culture Media

Once this compound is converted to etoposide, the stability of etoposide itself becomes the critical factor for maintaining an active drug concentration in the cell culture environment. The primary degradation pathway for etoposide in cell culture conditions is the isomerization from the active trans-lactone to the inactive cis-lactone.[1]

Quantitative Stability Data

The stability of etoposide is significantly influenced by pH and temperature. Standard cell culture conditions (pH 7.4, 37°C) are not optimal for etoposide stability.

| Medium | pH | Temperature (°C) | Half-life | Key Findings | Reference |

| DMEM | 7.4 | 37 | ~2 days | Isomerization to the inactive cis-etoposide (B601099) is the main degradation route, leading to a 90% loss of the active drug within one week. Degradation is not significantly affected by bovine serum albumin or amino acids. | [1] |

Experimental Protocols

Protocol for Stability Testing of this compound and Etoposide in Cell Culture Media

This protocol outlines a general method for assessing the stability of this compound and its conversion to etoposide in a typical cell culture medium.

Materials:

-

This compound and Etoposide analytical standards

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filters

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in sterile water or PBS.

-

Spike the this compound stock solution into pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS) to achieve the desired final concentration.

-

Prepare a parallel set of solutions with etoposide as a control for its degradation.

-

-

Incubation:

-

Incubate the test solutions in a standard cell culture incubator at 37°C and 5% CO₂.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the medium.

-

-

Sample Preparation for HPLC Analysis:

-

For analysis of supernatant, centrifuge the collected aliquot to remove any cells or debris.

-

To precipitate proteins, add a 3-fold excess of cold acetonitrile or methanol to the supernatant.

-

Vortex and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Perform chromatographic separation using a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

Monitor the elution of this compound and etoposide using a UV detector at an appropriate wavelength (e.g., 285 nm).

-

Quantify the concentrations of this compound and etoposide by comparing their peak areas to a standard curve.

-

The workflow for this experimental protocol is illustrated below.

Etoposide's Mechanism of Action and Signaling Pathways

Etoposide exerts its cytotoxic effects by targeting DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, etoposide leads to the accumulation of double-strand breaks (DSBs). These DSBs trigger a complex DNA damage response (DDR) and can ultimately lead to apoptosis.

DNA Damage Response Pathway

The induction of DSBs by etoposide activates a signaling cascade primarily initiated by the ATM (Ataxia-Telangiectasia Mutated) kinase.

Apoptotic Signaling Cascade

If the DNA damage is too extensive to be repaired, the p53-mediated pathway, along with other signals, will initiate apoptosis. This often involves the mitochondrial (intrinsic) pathway of apoptosis.

References

- 1. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study of etoposide phosphate (this compound) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Etopophos: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Etopophos, a phosphate (B84403) ester prodrug of the potent anti-cancer agent etoposide (B1684455), offers a significant clinical advantage due to its enhanced water solubility. This attribute facilitates easier formulation and administration compared to its parent compound. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, catering to researchers, scientists, and professionals involved in drug development.

Synthesis of this compound

The synthesis of this compound primarily follows two strategic routes: the direct phosphorylation of etoposide and the convergent synthesis involving the coupling of a phosphorylated aglycone with a protected sugar moiety.

Method 1: Phosphorylation of Etoposide

This approach involves the direct phosphorylation of the phenolic hydroxyl group of etoposide. To prevent unwanted side reactions with the hydroxyl groups on the sugar moiety, a protection strategy is often employed.

A common method involves the protection of the hydroxyl groups on the glucose unit of etoposide with halogenoacetyl groups, such as dichloroacetyl groups. The protected etoposide is then phosphorylated at the 4'-position using a phosphorylating agent like phosphorus oxychloride in the presence of a base such as triethylamine. The final step involves the selective removal of the halogenoacetyl protecting groups under mild conditions, for instance, using an amine, to yield this compound. This process is advantageous as it can lead to high yields and is suitable for industrial-scale production.[1]

Another variation of this method utilizes diphenyl chlorophosphate as the phosphorylating agent, followed by the removal of the phenyl protecting groups via hydrogenation.[2]

Method 2: Convergent Synthesis via Coupling Reaction

An efficient and widely employed strategy for this compound synthesis involves the coupling of a pre-phosphorylated aglycone with a protected glucose derivative. A key intermediate in this process is dibenzyl 4'-demethyl-4-epipodophyllotoxin-4'-phosphate. This compound is coupled with a protected sugar, such as 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose, in the presence of a Lewis acid catalyst like boron trifluoride etherate.[2]

This coupling reaction typically yields a mixture of anomers. However, the desired C-1''-β anomer can be selectively crystallized from the reaction mixture. The final step involves the simultaneous removal of the benzyl (B1604629) protecting groups from both the phosphate and the sugar moieties by hydrogenation, resulting in the formation of this compound in high yields.[2] This method is noted for its efficiency and the ease of purification of the intermediate.

Quantitative Data on this compound Synthesis

The following table summarizes key quantitative data associated with the described synthesis methods.

| Synthesis Method | Key Reagents | Catalyst/Conditions | Reported Yield | Purity | Reference |

| Phosphorylation of Protected Etoposide | Etoposide, Dichloroacetyl chloride, Phosphorus oxychloride, Triethylamine | Protection, Phosphorylation, Deprotection | High | Suitable for industrial mass-production | [1] |

| Convergent Synthesis (Coupling Reaction) | Dibenzyl 4'-demethyl-4-epipodophyllotoxin-4'-phosphate, 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose | Boron trifluoride etherate, Hydrogenation | High | Substantially pure C-1''-β form after crystallization | [2] |

Purification of this compound

The purification of this compound and its protected intermediates is predominantly achieved through crystallization and recrystallization techniques. The choice of solvent is critical for obtaining high purity and yield of the desired product.

Crystallization of Protected Intermediates

In the convergent synthesis method, the tetra-benzyl protected this compound intermediate can be effectively purified by crystallization. This intermediate can be recrystallized from methanol (B129727) or directly crystallized from the reaction medium (acetonitrile) by the addition of methanol. This process allows for the efficient separation of the desired C-1''-β anomer from the α-anomer, often in a single crystallization step.[2]

Final Product Purification

The final this compound product, after deprotection, is a solid that can be purified by precipitation and washing. For instance, after deprotection of the halogenoacetylated intermediate, the reaction mixture can be neutralized and the product precipitated by the addition of a non-polar solvent like n-hexane. The resulting solid is then collected by filtration and washed to remove residual impurities.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phosphorylation of Protected Etoposide (Adapted from[1])

-

Protection of Etoposide: React etoposide with a halogenoacetylating agent (e.g., dichloroacetyl chloride) in a suitable solvent to protect the hydroxyl groups on the saccharide moiety.

-

Phosphorylation: Dissolve the protected etoposide in a dry solvent (e.g., tetrahydrofuran) and cool the solution. Add a base (e.g., triethylamine) followed by the dropwise addition of a phosphorylating agent (e.g., phosphorus oxychloride) while maintaining a low temperature.

-

Hydrolysis: After the reaction is complete, carefully add water to hydrolyze the intermediate.

-

Deprotection: Remove the halogenoacetyl protecting groups by treating the phosphorylated intermediate with an amine (e.g., triethylamine) in a solvent like methanol.

-

Purification: Neutralize the reaction mixture and precipitate this compound by adding a non-polar solvent (e.g., n-hexane). Collect the solid by filtration and wash it to obtain the purified product.

Protocol 2: Synthesis of this compound via Convergent Coupling (Adapted from[2])

-

Coupling Reaction: Dissolve dibenzyl 4'-demethyl-4-epipodophyllotoxin-4'-phosphate and 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose in a dry solvent (e.g., acetonitrile) and cool the mixture. Add a Lewis acid catalyst (e.g., boron trifluoride etherate) dropwise.

-

Crystallization of Intermediate: Upon completion of the reaction, add methanol to the reaction mixture to induce the crystallization of the tetra-benzyl protected this compound (C-1''-β anomer).

-

Isolation of Intermediate: Collect the crystals by filtration and wash them with a cold solvent.

-

Deprotection (Hydrogenation): Dissolve the purified intermediate in a suitable solvent and subject it to hydrogenation in the presence of a catalyst (e.g., palladium on carbon) to remove all benzyl protecting groups.

-

Isolation of this compound: After the reaction is complete, filter off the catalyst and isolate the this compound product, which can be further purified if necessary.

Visualizations

Signaling Pathway of Etoposide (Active Metabolite of this compound)

This compound is a prodrug that is rapidly and completely converted to its active form, etoposide, in vivo. Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks. The accumulation of these breaks triggers a DNA damage response, often involving the activation of the p53 tumor suppressor protein, which in turn can lead to cell cycle arrest and apoptosis (programmed cell death).[3][4]

Experimental Workflow for this compound Synthesis and Purification

The following diagram illustrates a general experimental workflow for the synthesis of this compound via the convergent coupling method, followed by purification.

References

- 1. US5637680A - Process for the preparation of etoposide phosphate and intermediate thereof - Google Patents [patents.google.com]

- 2. US5688926A - Process of preparing etoposide phosphate and etoposide - Google Patents [patents.google.com]

- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 4. spring8.or.jp [spring8.or.jp]

Etopophos: A Technical Guide to Solubility, Formulation, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etopophos® (etoposide phosphate) is a water-soluble prodrug of etoposide (B1684455), a potent topoisomerase II inhibitor widely used in cancer chemotherapy.[1] Its enhanced solubility overcomes the formulation challenges associated with the poorly water-soluble parent drug, etoposide, making it a valuable tool in both clinical and research settings.[2][3][4] This technical guide provides an in-depth overview of the solubility, formulation, and experimental application of this compound for research purposes, with a focus on providing practical data and protocols for laboratory use.

This compound is rapidly and completely converted to its active form, etoposide, in plasma by endogenous phosphatases.[5][6][7][8] The cytotoxic mechanism of etoposide involves the stabilization of the covalent complex between topoisomerase II and DNA, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[9][10][11][12]

Solubility Data

The primary advantage of this compound is its high aqueous solubility, which contrasts sharply with the poor solubility of its active metabolite, etoposide.[3][13][14][15] This property simplifies the preparation of formulations for both in vitro and in vivo studies.

Table 1: Solubility of this compound and Etoposide

| Compound | Solvent | Solubility |

| This compound | Water | >100 mg/mL |

| Etoposide | Water | Poorly soluble (~20-50 µM) |

| DMSO | ~10-25 mg/mL | |

| Dimethylformamide | ~0.5 mg/mL | |

| Ethanol | Very poorly soluble | |

| DMSO:PBS (pH 7.2) (1:5) | ~0.1 mg/mL |

Data compiled from multiple sources.[9][10][11]

Formulation and Stability

Parenteral Formulation for Research

For research purposes, this compound is typically supplied as a lyophilized powder.[2][5][16] Reconstitution and dilution for parenteral administration in preclinical models should be performed under aseptic conditions.

Table 2: Reconstitution and Dilution of this compound for Parenteral Use

| Reconstitution Diluent | Final Concentration (Etoposide Equivalent) | Stability of Reconstituted Solution |

| Sterile Water for Injection, USP | 10 mg/mL or 20 mg/mL | 7 days at 2-8°C; 24 hours at 20-25°C |

| 5% Dextrose Injection, USP | 10 mg/mL or 20 mg/mL | 7 days at 2-8°C; 24 hours at 20-25°C |

| 0.9% Sodium Chloride Injection, USP | 10 mg/mL or 20 mg/mL | 7 days at 2-8°C; 24 hours at 20-25°C |

| Bacteriostatic Water for Injection (with Benzyl Alcohol) | 10 mg/mL or 20 mg/mL | 48 hours at 20-25°C |

Following reconstitution, this compound can be further diluted to a final concentration as low as 0.1 mg/mL with 5% Dextrose Injection or 0.9% Sodium Chloride Injection. Diluted solutions are stable for at least 24 hours at 2-8°C or 20-25°C.[2][5][7][17][18]

Formulation of Etoposide for Research

Due to its poor aqueous solubility, etoposide requires specific formulation strategies for research applications, particularly for oral administration or high-concentration stock solutions.

Table 3: Formulation Strategies for Etoposide

| Application | Formulation Approach |

| In Vitro Stock Solution | Dissolve in DMSO to create a concentrated stock (e.g., 50 mM).[10][11] This stock can then be diluted in cell culture media to the desired final concentration. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. |

| Oral Administration (Research) | For preclinical oral dosing, etoposide can be formulated as a suspension or in a lipid-based delivery system to enhance bioavailability.[5][12] Novel formulations such as amorphous nanopowders have also been explored to improve oral absorption.[5][12] |

Stability Considerations

This compound solutions are generally stable, as detailed in Table 2. However, the active form, etoposide, can be unstable in aqueous solutions, particularly under in vitro cell culture conditions. The degradation of etoposide is pH-dependent.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound (which will convert to etoposide in culture) or etoposide on a cancer cell line.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[19][20]

-

Compound Preparation:

-

This compound: Prepare a stock solution in sterile water or PBS. Further dilute in cell culture medium to achieve the desired final concentrations.

-

Etoposide: Prepare a concentrated stock solution in DMSO (e.g., 50 mM).[11] Serially dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

-

-

Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include appropriate vehicle controls (e.g., medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC₅₀ value.

Quantification of Etoposide in Plasma by HPLC

This protocol outlines a method for the determination of etoposide concentrations in plasma samples.

Protocol:

-

Sample Preparation:

-

To 0.5 mL of plasma, add an internal standard (e.g., teniposide).[9]

-

Add 3 mL of chloroform (B151607) and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes.

-

Transfer the lower organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 500 µL of the mobile phase.[9]

-

-

HPLC Conditions:

-

Column: Phenyl µBondapak column (30 cm x 4 mm).[9]

-

Mobile Phase: 10 µM ammonium (B1175870) acetate (B1210297) (pH 5.5) in methanol:water:acetonitrile (50:45:5, v/v/v).[9]

-

Flow Rate: 2 mL/min.[9]

-

Detection: UV at 230 nm.[9]

-

Injection Volume: 50 µL.

-

-

Quantification: Generate a standard curve using known concentrations of etoposide in plasma. Determine the concentration of etoposide in the unknown samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

In Vivo Administration in a Mouse Model

This protocol provides a general guideline for the intravenous administration of this compound in a mouse tumor model.

Protocol:

-

Animal Model: Utilize an appropriate mouse strain with a xenograft or syngeneic tumor model (e.g., Swiss albino mice).

-

Drug Preparation:

-

Reconstitute a vial of lyophilized this compound with sterile 0.9% Sodium Chloride Injection to a stock concentration of 10 mg/mL (etoposide equivalent).

-

Further dilute the stock solution with 0.9% Sodium Chloride Injection to the final desired concentration for injection.

-

-

Dosing:

-

Doses can range from 5 to 20 mg/kg body weight, administered intraperitoneally or intravenously.

-

The dosing schedule can vary, for example, daily for 5 consecutive days.[17]

-

-

Administration:

-

Administer the prepared this compound solution via intravenous injection (e.g., tail vein) or intraperitoneal injection.

-

The injection volume should be appropriate for the size of the mouse (e.g., 100-200 µL).

-

-

Monitoring: Monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior) and measure tumor volume regularly to assess treatment efficacy.

Signaling Pathways and Experimental Workflows

This compound Conversion and Action

This compound acts as a prodrug, being enzymatically converted to the active drug, etoposide.

Caption: Conversion of this compound to Etoposide.

Experimental Workflow for In Vitro Cytotoxicity

A typical workflow for assessing the cytotoxic potential of this compound in a research setting.

Caption: In Vitro Cytotoxicity Workflow.

Etoposide-Induced Apoptosis Signaling Pathway

Etoposide induces apoptosis primarily through the DNA damage response pathway.

Caption: Etoposide Apoptosis Pathway.

References

- 1. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Development and validation of a robust analytical method to quantify both etoposide and prodigiosin in polymeric nanoparticles by reverse-phase high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Etoposide | Cell Signaling Technology [cellsignal.com]

- 11. selleckchem.com [selleckchem.com]

- 12. eijppr.com [eijppr.com]

- 13. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ec.europa.eu [ec.europa.eu]

- 15. bms.com [bms.com]

- 16. researchgate.net [researchgate.net]

- 17. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. publications.ashp.org [publications.ashp.org]

- 19. Etoposide (VP-16): cytogenetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Etopophos: Molecular Characteristics, Mechanism of Action, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etopophos (etoposide phosphate), a water-soluble prodrug of the potent topoisomerase II inhibitor etoposide (B1684455), is a critical component in various chemotherapy regimens.[1][2] Its enhanced solubility overcomes formulation challenges associated with etoposide, allowing for higher concentration preparations and more flexible administration protocols.[3] This technical guide provides a comprehensive overview of the molecular weight and chemical properties of this compound, its mechanism of action through the DNA damage response pathway, and detailed experimental protocols for its analysis and characterization.

Chemical and Physical Properties

This compound is a phosphate (B84403) ester of etoposide, a semi-synthetic derivative of podophyllotoxin.[4] The addition of the phosphate group significantly increases its aqueous solubility compared to etoposide.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C29H33O16P | [5] |

| Molecular Weight | 668.54 g/mol | [6] |

| CAS Number | 117091-64-2 | [6] |

| IUPAC Name | [4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[7]benzofuro[5,6-f][1]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate | [8] |

| Appearance | White to off-white lyophilized powder | [9] |

| Solubility | Soluble in water. | [10] |

| Storage (unopened vials) | 2°C to 8°C (Refrigerate) | [7] |

Mechanism of Action and Signaling Pathways

This compound is a prodrug that is rapidly and completely converted to its active moiety, etoposide, by dephosphorylation in vivo.[2] Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[11]

The primary mechanism involves the stabilization of the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks.[5][11] These DNA lesions trigger a complex DNA Damage Response (DDR) signaling cascade, ultimately leading to cell cycle arrest and apoptosis.[12]

DNA Damage Response Pathway

The presence of double-strand breaks activates sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase.[11] In some contexts, particularly in response to replication stress, the ATR (Ataxia-Telangiectasia and Rad3-related) kinase is also involved.[11]

Activated ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2 .[13] These kinases, in turn, phosphorylate and inactivate phosphatases such as Cdc25, which are necessary for cell cycle progression.[14] This leads to cell cycle arrest, predominantly at the G2/M checkpoint, providing time for DNA repair.[1]

p53-Mediated Apoptosis

A critical downstream effector of the DNA damage response is the tumor suppressor protein p53 .[11] Phosphorylation by ATM and ATR stabilizes p53, allowing it to accumulate in the nucleus and act as a transcription factor.[15] p53 upregulates the expression of pro-apoptotic proteins, such as PUMA and Bax , which promote the mitochondrial pathway of apoptosis.[1] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This method is suitable for determining the purity of this compound and for monitoring its stability in solution.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (pH 4.5) in a 55:45 (v/v) ratio.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: 283 nm.[4]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 0.05–50 µg/mL).[4]

-

Sample Preparation: Reconstitute the this compound sample in a suitable diluent (e.g., sterile water, 0.9% NaCl, or 5% dextrose) to a known concentration.[1] Further dilute with the mobile phase to fall within the range of the calibration curve.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Determine the peak area of this compound in the chromatograms. Calculate the concentration of this compound in the samples using the calibration curve.

Mass Spectrometry (MS) for Identification and Quantification

LC-MS/MS provides high sensitivity and specificity for the detection and quantification of this compound and its metabolite, etoposide, in biological matrices.

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[16]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[17]

-

Ionization Mode: Positive electrospray ionization (+ESI).[17]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Etoposide: m/z 606.2 → 229.3[17]

-

Procedure:

-

Sample Preparation (from plasma):

-

To 100 µL of plasma, add an internal standard (e.g., etoposide-d3).[16]

-

Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE) or a mixture of MTBE and dichloromethane.[16][17]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

Analysis: Inject the prepared samples onto the LC-MS/MS system.

-

Quantification: Monitor the specified MRM transitions for the analyte and internal standard. Construct a calibration curve and determine the concentration of etoposide in the samples.

Topoisomerase II Inhibition Assay

This in vitro assay measures the ability of this compound (after conversion to etoposide) to inhibit the decatenation activity of topoisomerase II.